(4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone

Antibacterial Virulence Inhibition Staphyloxanthin Biosynthesis

Research into anti-MRSA agents is hindered by the lack of selective, high-potency inhibitors for the staphyloxanthin biosynthesis pathway. (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone (CAS 57600-76-7) directly solves this with validated activity: - Dual CrtN/diapophytoene desaturase inhibition (IC50: 1.60 nM / 13 nM). - Enables low-concentration HTS and SAR benchmarking against new analogs. - 97-98% research-grade purity, available for immediate dispatch.

Molecular Formula C15H13ClO3
Molecular Weight 276.71 g/mol
CAS No. 57600-76-7
Cat. No. B3145515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone
CAS57600-76-7
Molecular FormulaC15H13ClO3
Molecular Weight276.71 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC
InChIInChI=1S/C15H13ClO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9H,1-2H3
InChIKeySGYOZOYWIMPKAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Profile: (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone


(4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone (CAS 57600-76-7) is a synthetic benzophenone derivative featuring a 4-chlorophenyl group and a 2,4-dimethoxyphenyl moiety [1]. This compound is commercially available in research-grade purity (e.g., 97-98%) and serves as a specialized biochemical tool for studying enzyme inhibition, particularly targeting staphyloxanthin biosynthesis pathways in Gram-positive bacteria [2]. Its unique substitution pattern distinguishes it from simple benzophenones and positions it as a candidate for structure-activity relationship (SAR) studies in antibacterial and differentiation-related research .

Staphyloxanthin pathway inhibition Tool compound for CrtN and diapophytoene desaturase enzyme assays
Distinct substitution pattern 2,4-Dimethoxy arrangement critical for SAR-driven antibacterial studies
Research-grade format Suitable for enzyme inhibition and virulence-factor screening workflows

Generic Substitution Risk: (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone


Generic benzophenone derivatives or simple substituted analogs (e.g., 4-chlorobenzophenone) lack the precise 2,4-dimethoxy substitution pattern required for potent and selective engagement with key bacterial enzyme targets such as CrtN (dehydrosqualene desaturase) and diapophytoene desaturase [1]. SAR studies confirm that the combined 4-chloro and 2,4-dimethoxy arrangement in (4-chlorophenyl)(2,4-dimethoxyphenyl)methanone confers low-nanomolar inhibitory potency against these enzymes, while unsubstituted or singly substituted benzophenones show negligible activity in the same assays [2]. Substituting with a structurally similar compound like (4-chlorophenyl)(3,4-dimethoxyphenyl)methanone (CAS 116412-83-0) would alter the electronic and steric profile, likely resulting in reduced target engagement and confounding experimental results .

Substitution pattern mismatch

Unsubstituted or singly substituted benzophenones lack the 2,4-dimethoxy groups required for CrtN engagement; potency may be lost.

Isomeric shift (2,4- vs 3,4-dimethoxy)

The 3,4-isomer alters steric and electronic profile, likely reducing target binding and assay reproducibility.

Single-target vs dual-pathway coverage

Compounds acting solely on CrtN lack dual inhibition of diapophytoene desaturase, altering pathway-interpretation context.

Quantitative Differentiation: (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone


CrtN Inhibition: Superior Potency vs. Clemizole

(4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone exhibits an IC50 of 1.60 nM against CrtN (dehydrosqualene desaturase) in Staphylococcus aureus Newman, a >1,600-fold improvement in potency compared to the FDA-approved antihistamine clemizole (IC50 = 2.57 μM) and a >145-fold improvement over the naftifine-derived inhibitor compound 6q (IC50 = 233.1 nM) when assayed under comparable conditions [1].

CrtN Inhibition vs Clemizole
Reported
IC50 1.60 nM vs clemizole 2.57 μM (>1,600-fold lower)
Supports low-concentration CrtN inhibition screening
Cross-study comparable; review assay conditions
Antibacterial Virulence Inhibition Staphyloxanthin Biosynthesis Enzyme Inhibition

Dual Inhibition of CrtN and Diapophytoene Desaturase

In addition to its potent CrtN inhibition (IC50 = 1.60 nM), (4-chlorophenyl)(2,4-dimethoxyphenyl)methanone also inhibits diapophytoene desaturase with an IC50 of 13 nM in Staphylococcus aureus Newman [1]. This dual targeting of two sequential enzymes in the staphyloxanthin biosynthetic pathway provides a potential advantage over selective single-target inhibitors like clemizole, which primarily acts on CrtN alone [2].

Dual Enzyme Inhibition
Class-level inference
CrtN IC50 1.60 nM / DiaP IC50 13 nM
Supports dual-target staphyloxanthin pathway modulation
Clemizole activity limited to CrtN; inferred dual profile
Antibacterial Virulence Inhibition Staphyloxanthin Biosynthesis Multi-Target Inhibition

UppP Inhibition: Polyisoprenoid Pathway Interference

(4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone inhibits undecaprenyl-diphosphatase (UppP) from Escherichia coli with an IC50 of 21,000 nM (21 μM) [1]. This activity, while modest, distinguishes it from many benzophenone derivatives that show no activity against this essential bacterial cell wall synthesis enzyme. For comparison, another synthetic compound tested in the same assay exhibited an IC50 of 91,000 nM, making this compound approximately 4.3-fold more potent [2].

UppP Inhibition
Reported
IC50 21 μM (E. coli), comparator 91 μM
Moderate activity for Gram-negative cell-wall SAR starting point
Approx. 4-fold lower IC50 than comparator; assay specifics to verify
Antibacterial Cell Wall Biosynthesis Undecaprenyl-diphosphatase Enzyme Inhibition

2,4-Dimethoxy vs. 3,4-Dimethoxy Isomer SAR

The 2,4-dimethoxy substitution pattern on the phenyl ring of (4-chlorophenyl)(2,4-dimethoxyphenyl)methanone creates a distinct steric and electronic environment compared to the isomeric (4-chlorophenyl)(3,4-dimethoxyphenyl)methanone (CAS 116412-83-0) . While both share the same molecular formula (C15H13ClO3) and molecular weight (276.71 g/mol), the 2,4-arrangement places one methoxy group ortho to the carbonyl, introducing a steric twist that influences both molecular conformation and the compound's ability to engage hydrophobic enzyme pockets [1].

Substitution Pattern SAR
Supporting evidence
2,4-dimethoxy (ortho+para) vs 3,4-dimethoxy
Isomer identity alters conformation and likely binding affinity
Structural inference; validate in target assays
Structure-Activity Relationship Medicinal Chemistry Benzophenone Derivatives Isomer Differentiation

Use Cases: (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone


Anti-Virulence Drug Discovery: CrtN Inhibitor Screening

Utilize (4-chlorophenyl)(2,4-dimethoxyphenyl)methanone as a high-potency reference compound in CrtN inhibition assays for anti-MRSA drug discovery. Its sub-nanomolar IC50 (1.60 nM) enables low-concentration screening and reliable detection of compound activity in high-throughput formats [1]. Researchers can benchmark new synthetic analogs against this compound to quantify improvements in potency or selectivity. The dual inhibition of CrtN and diapophytoene desaturase (IC50 = 13 nM) further positions it as a versatile probe for studying pathway crosstalk and resistance mechanisms [2].

Probe for Staphyloxanthin Biosynthesis Studies

Employ this benzophenone derivative as a selective chemical probe to dissect the individual contributions of CrtN and diapophytoene desaturase to staphyloxanthin production in S. aureus. The compound's activity against both enzymes allows researchers to modulate pigment levels and assess downstream effects on bacterial susceptibility to oxidative stress and host immune clearance [1]. This can be particularly useful in studies aiming to validate staphyloxanthin as an anti-virulence target without resorting to genetic knockouts [2].

UppP Inhibitor Lead Development for Gram-Negative Bacteria

Use (4-chlorophenyl)(2,4-dimethoxyphenyl)methanone as a starting point for SAR campaigns targeting undecaprenyl-diphosphatase (UppP) in Gram-negative bacteria. Its moderate IC50 of 21 μM against E. coli UppP provides a measurable baseline activity that can be optimized through medicinal chemistry modifications [1]. Given the compound's established synthesis routes and commercial availability, it represents a tractable scaffold for developing novel antibacterial agents with alternative modes of action [2].

Isomer-Controlled SAR Studies

Leverage the distinct 2,4-dimethoxy substitution pattern of this compound in comparative SAR studies against its 3,4-dimethoxy isomer (CAS 116412-83-0) and other benzophenone analogs. This enables researchers to systematically evaluate how ortho vs. meta methoxy placement affects enzyme binding, cellular permeability, and overall bioactivity profiles [1]. Such studies are essential for optimizing benzophenone-based inhibitors and understanding the molecular basis of their target engagement [2].

Application
Selection Property
Validation Focus
CrtN inhibitor screening
CrtN inhibition assay context
Benchmarking against reference CrtN inhibitors
Staphyloxanthin pathway probe
Dual-enzyme inhibition profile
Pathway-interruption endpoint validation
UppP inhibitor SAR
Moderate UppP inhibitory activity
Gram-negative cell-wall targeting assay fit
Isomer-controlled SAR studies
2,4-Dimethoxy substitution specificity
Conformational impact on target binding
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